(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(2,5-dimethoxybenzyl)propanoic acid
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Overview
Description
(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(2,5-dimethoxybenzyl)propanoic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group, a dimethoxybenzyl moiety, and a propanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(2,5-dimethoxybenzyl)propanoic acid typically involves multiple steps:
Protection of the amine group: The amine group is protected using the Fmoc group to prevent unwanted reactions during subsequent steps.
Formation of the propanoic acid backbone: This can be achieved through various organic synthesis techniques, such as the use of Grignard reagents or aldol condensation.
Introduction of the dimethoxybenzyl moiety: This step involves the attachment of the dimethoxybenzyl group to the propanoic acid backbone, often through nucleophilic substitution or other coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethoxybenzyl moiety, leading to the formation of quinones or other oxidized products.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the benzyl and fluorenyl positions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halides, organometallic reagents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its protected amine group allows for selective deprotection and subsequent functionalization.
Biology
In biological research, the compound might be used as a probe or a precursor for the synthesis of biologically active molecules. Its structural features could make it useful in studying enzyme interactions or receptor binding.
Medicine
Potential medical applications could include the development of new pharmaceuticals or drug delivery systems. The compound’s unique structure might allow for targeted delivery or controlled release of therapeutic agents.
Industry
In industry, the compound could be used in the synthesis of advanced materials, such as polymers or nanomaterials. Its functional groups provide multiple points for chemical modification, enabling the creation of materials with tailored properties.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with enzymes or receptors through its functional groups, leading to changes in cellular processes. The Fmoc group could be used to protect the amine during synthesis and then removed to reveal the active form of the molecule.
Comparison with Similar Compounds
Similar Compounds
(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(benzyl)propanoic acid: Similar structure but lacks the dimethoxy groups.
(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(2,4-dimethoxybenzyl)propanoic acid: Similar structure with different positions of the methoxy groups.
Uniqueness
The presence of the 2,5-dimethoxybenzyl moiety in (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(2,5-dimethoxybenzyl)propanoic acid provides unique electronic and steric properties that can influence its reactivity and interactions with other molecules. This makes it distinct from similar compounds and potentially more useful in certain applications.
Properties
Molecular Formula |
C27H27NO6 |
---|---|
Molecular Weight |
461.5 g/mol |
IUPAC Name |
(2S)-2-[(2,5-dimethoxyphenyl)methyl]-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C27H27NO6/c1-32-19-11-12-25(33-2)17(14-19)13-18(26(29)30)15-28-27(31)34-16-24-22-9-5-3-7-20(22)21-8-4-6-10-23(21)24/h3-12,14,18,24H,13,15-16H2,1-2H3,(H,28,31)(H,29,30)/t18-/m0/s1 |
InChI Key |
CORMIMUYUFGDET-SFHVURJKSA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)C[C@@H](CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)CC(CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Origin of Product |
United States |
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